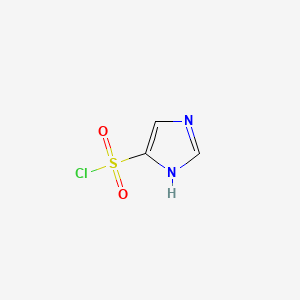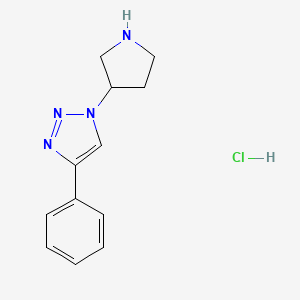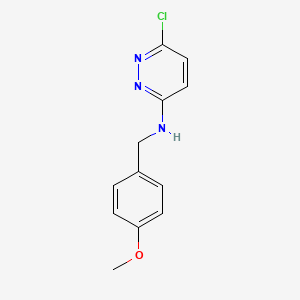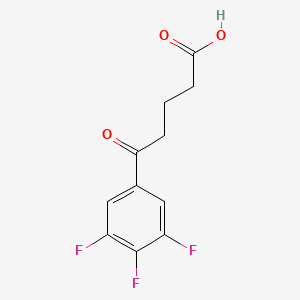![molecular formula C7H13N3 B1319224 [(1-propil-1H-pirazol-3-il)metil]amina CAS No. 1006333-47-6](/img/structure/B1319224.png)
[(1-propil-1H-pirazol-3-il)metil]amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Aplicaciones Científicas De Investigación
[(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities .
Pharmacokinetics
The compound’s molecular weight (13920) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
[(1-propyl-1H-pyrazol-3-yl)methyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound can also bind to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
[(1-propyl-1H-pyrazol-3-yl)methyl]amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can affect gene expression by binding to transcription factors and altering their activity. This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of [(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes like cytochrome P450 by binding to their active sites and preventing substrate access . It can also activate certain enzymes by stabilizing their active conformations. Furthermore, [(1-propyl-1H-pyrazol-3-yl)methyl]amine can influence gene expression by interacting with transcription factors and modulating their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1-propyl-1H-pyrazol-3-yl)methyl]amine change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to [(1-propyl-1H-pyrazol-3-yl)methyl]amine can result in changes in cellular function, such as altered cell proliferation and differentiation rates.
Dosage Effects in Animal Models
The effects of [(1-propyl-1H-pyrazol-3-yl)methyl]amine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
[(1-propyl-1H-pyrazol-3-yl)methyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more hydrophilic metabolites for excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, [(1-propyl-1H-pyrazol-3-yl)methyl]amine is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its bioavailability and activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrazole derivatives, including [(1-propyl-1H-pyrazol-3-yl)methyl]amine, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
[(1-propyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar compounds, such as:
3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with an amino group at the 3-position, used in similar applications but with different reactivity and properties.
N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine: A closely related compound with a methyl group on the nitrogen, used in similar research and industrial applications.
Propiedades
IUPAC Name |
(1-propylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZHWVYVNNIRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)






![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)


